2-Methyl-6-(methylamino)benzonitrile
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Overview
Description
2-Methyl-6-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl and methylamino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Methyl-6-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzonitrile: Lacks the methylamino group, resulting in different chemical properties.
6-Methylamino-benzonitrile: Similar structure but with variations in the position of substituents.
Benzonitrile: The parent compound without any methyl or methylamino groups.
Uniqueness
2-Methyl-6-(methylamino)benzonitrile is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methyl-6-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,11H,1-2H3 |
InChI Key |
MJWXOSJIZXLVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)C#N |
Origin of Product |
United States |
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